REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].C(N(CC)CC)C.[C:16](OC(=O)C)(=[O:18])[CH3:17]>CO>[C:16]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8])(=[O:18])[CH3:17]
|
Name
|
|
Quantity
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0.65 g
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Type
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reactant
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Smiles
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NCCCCCCO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
1.62 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.891 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the solution is stirred 16 h further
|
Duration
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16 h
|
Type
|
CONCENTRATION
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Details
|
Concentration in vacuo and flash chromatography
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |